An In-depth Technical Guide to the Physical and Chemical Properties of Hentriacontane
An In-depth Technical Guide to the Physical and Chemical Properties of Hentriacontane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hentriacontane (C₃₁H₆₄) is a long-chain aliphatic hydrocarbon belonging to the n-alkane series.[1] It is a waxy solid at room temperature and is found in various natural sources, including plant waxes, beeswax, and certain foods.[2][3] This document provides a comprehensive overview of the physical and chemical properties of hentriacontane, detailed experimental protocols for their determination, and an exploration of its notable anti-inflammatory activity. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this long-chain alkane.
Physical Properties
Hentriacontane exhibits physical properties characteristic of high molecular weight alkanes. These properties are primarily dictated by the strong van der Waals forces between its long hydrocarbon chains. A summary of its key physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₆₄ | [1] |
| Molar Mass | 436.85 g/mol | [3][4] |
| Appearance | White, opaque, waxy crystals or solid | [3] |
| Melting Point | 67-69.3 °C (340.15-342.45 K) | [3][4] |
| Boiling Point | 458 °C (731.15 K) at 760 mmHg | [3][4] |
| Density | 0.781 g/cm³ at 68 °C | [1][3] |
| Solubility | Insoluble in water; Soluble in organic solvents like heptane, benzene, and petroleum ether.[1][5][6] | |
| Vapor Pressure | 1.40 x 10⁻¹¹ mmHg at 25 °C (extrapolated) | [1] |
| Refractive Index | 1.4278 at 90 °C | [1] |
Chemical Properties and Reactivity
As a long-chain alkane, hentriacontane is relatively inert under standard conditions. Its chemistry is characterized by the typical reactions of saturated hydrocarbons.
Combustion: Hentriacontane undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.
Halogenation: Under appropriate conditions (e.g., UV light or high temperature), hentriacontane can react with halogens such as chlorine and bromine in free-radical substitution reactions.
Cracking: At high temperatures and in the presence of a catalyst, the long carbon chain of hentriacontane can be broken down into smaller, more volatile hydrocarbons.
Biological Activity: Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of hentriacontane, making it a molecule of interest for drug development. It has been shown to suppress the production of pro-inflammatory mediators by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][5]
The proposed mechanism involves the inhibition of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). By preventing IκBα degradation, hentriacontane effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[5][7][8]
Experimental Protocols
Determination of Physical Properties
1. Melting Point Determination (Capillary Method)
This method is suitable for determining the melting point of solid crystalline substances like hentriacontane.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
Ensure the hentriacontane sample is dry and finely powdered.
-
Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.[9]
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[3]
-
2. Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid. Since hentriacontane is a solid at room temperature, it must first be melted.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), mineral oil, Bunsen burner or microburner.[2]
-
Procedure:
-
Place a small amount of hentriacontane in the small test tube and gently heat until it melts.
-
Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Invert the capillary tube (sealed end up) and place it in the test tube with the molten sample.
-
Clamp the Thiele tube and fill it with mineral oil to a level just above the side arm.
-
Insert the thermometer and test tube assembly into the Thiele tube, ensuring the rubber band is above the oil level.[2]
-
Gently heat the side arm of the Thiele tube with a small flame.[10] Convection currents will ensure uniform heating of the oil.
-
Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles exits the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[4]
-
3. Density Determination (Pycnometer Method)
This method is used for the precise determination of the density of solids.
-
Apparatus: Pycnometer (specific gravity bottle), analytical balance, water bath, thermometer.[11]
-
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m₁).
-
Place a known mass of hentriacontane into the pycnometer and weigh it again (m₂). The mass of the sample is (m₂ - m₁).
-
Fill the pycnometer with a liquid of known density in which hentriacontane is insoluble (e.g., water, ensuring the temperature is above the melting point of hentriacontane if measuring the liquid density, or using a non-solvent at room temperature if measuring the solid density and the solid does not dissolve) and in which any air bubbles can be removed.
-
Place the pycnometer in a constant temperature water bath to reach thermal equilibrium.
-
Remove the pycnometer, dry the outside, and weigh it (m₃).
-
Empty and clean the pycnometer, then fill it completely with the same liquid and weigh it at the same temperature (m₄).
-
The density of hentriacontane can be calculated using the formula: ρ_sample = [(m₂ - m₁) / ((m₄ - m₁) - (m₃ - m₂))] * ρ_liquid
-
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of hentriacontane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[12][13]
-
Ensure the sample is fully dissolved; gentle warming may be necessary.
-
Filter the solution if any particulate matter is present to avoid poor spectral resolution.[12]
-
-
Analysis:
-
¹H NMR: The proton NMR spectrum of hentriacontane will be simple, showing a triplet for the terminal methyl (CH₃) protons and a large multiplet for the internal methylene (CH₂) protons. The integration of these signals will be in a 6:56 ratio.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the long chain. Due to symmetry, fewer than 31 signals will be observed.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid hentriacontane directly onto the ATR crystal.[14]
-
Apply pressure using the press to ensure good contact between the sample and the crystal.
-
-
Analysis: The IR spectrum of hentriacontane will display characteristic alkane absorptions:
-
C-H stretching vibrations from the methyl (CH₃) and methylene (CH₂) groups in the 2850-2960 cm⁻¹ region.
-
C-H bending vibrations (scissoring) for CH₂ at approximately 1465 cm⁻¹.
-
C-H bending vibrations (asymmetric and symmetric) for CH₃ at approximately 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
-
3. Mass Spectrometry (MS)
-
Sample Preparation (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Dissolve a small amount of hentriacontane in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Inject the solution into the GC-MS system.[15]
-
-
Analysis: The mass spectrum of hentriacontane will show the molecular ion peak (M⁺) at m/z = 436. The fragmentation pattern will be characteristic of a long-chain alkane, with a series of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups).[16]
Isolation from a Natural Source
The following is a general workflow for the extraction and isolation of hentriacontane from plant waxes.
Safety and Handling
Hentriacontane is generally considered to be a non-hazardous substance. However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves.
-
Inhalation: Avoid inhaling dust if handling the powdered form. Use in a well-ventilated area.
-
Fire: Hentriacontane is combustible. Keep away from open flames and high temperatures. Use appropriate fire extinguishers (e.g., CO₂, dry chemical) in case of a fire.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Hentriacontane is a long-chain alkane with well-defined physical and chemical properties. Its characterization can be readily achieved through standard laboratory techniques. The recent discovery of its anti-inflammatory properties, mediated through the inhibition of the NF-κB signaling pathway, has opened up new avenues for research and potential therapeutic applications. This technical guide provides a solid foundation for researchers and professionals seeking to work with and understand this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All about Solubility of Alkanes [unacademy.com]
- 7. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. che.utah.edu [che.utah.edu]
- 12. NMR Sample Preparation [nmr.chem.umn.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 15. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 16. GCMS Section 6.9.1 [people.whitman.edu]
